molecular formula C16H13NO4 B5601651 methyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate

methyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate

Cat. No. B5601651
M. Wt: 283.28 g/mol
InChI Key: XINSWBQUEUXWDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar chromeno[3,4-c]pyridine derivatives typically involves reactions between specific aldehydes and amines or other reactants under controlled conditions. For instance, 2H-3-Chromenecarbaldehydes reacted with ethyl 3-aminocrotonate in acetic acid to yield dihydropyridyl substituted chromenes, showcasing a method to synthesize chromene derivatives with good yields (Reddy, Sharma, & Krupadanam, 2009). Additionally, a solventless synthesis approach for chromeno pyridinone derivatives highlights the importance of mild reaction conditions and environmentally friendly pathways (Kibou et al., 2016).

Molecular Structure Analysis

Structural characterization of chromeno[3,4-c]pyridine derivatives is achieved through various spectroscopic techniques. The molecular structure often reveals the presence of specific functional groups and bonding patterns essential for understanding the compound's reactivity and properties. For example, the crystal structure of a related compound, methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate, was elucidated using X-ray diffraction, showing the importance of hydrogen bonding and molecular interactions (Shi et al., 2005).

Chemical Reactions and Properties

Chromeno[3,4-c]pyridine derivatives undergo various chemical reactions, leading to a diverse range of functionalized compounds. These reactions are influenced by the compound's molecular structure, including reactivity sites and the presence of electron-donating or withdrawing groups. The facile synthesis of chromene derivatives via reactions involving aldehydes and amines or other nucleophiles is a testament to the compound's versatile chemical behavior (Ibrahim, 2010).

Physical Properties Analysis

The physical properties of methyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate and similar compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are directly related to the compound's molecular structure and intermolecular forces. Research on the synthesis and characterization of new chromeno[2,3-b]pyridines provides insights into their physical properties, contributing to the understanding of how structural features influence physical characteristics (Ryzhkova et al., 2023).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with other chemicals, are fundamental for its application in synthesis and industry. The compound's behavior in reactions, such as nucleophilic substitutions or electrophilic additions, is influenced by its electron configuration and the presence of functional groups. Studies on multi-functionalized chromeno[2,3-c]pyrrol-9(2H)-ones reveal the compound's reactivity and potential for generating diverse derivatives (Yu et al., 2011).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives related to methyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate involves various chemical reactions that yield compounds with potential biological activities. For instance, the facile synthesis of chromene derivatives fused with dihydropyridine units has been reported, showcasing their utility in generating compounds with vasodilator action and potential applications in treating conditions like asthma and angina pectoris (S. Reddy, K. Sharma, & G. Krupadanam, 2009). Another study presents the multicomponent synthesis of chromeno[2,3-b]pyridines, highlighting the importance of such compounds in industrial, biological, and medicinal contexts (Y. E. Ryzhkova, F. V. Ryzhkov, O. I. Maslov, & M. Elinson, 2023).

Advancements in Synthesis Techniques

Innovative synthesis methods for these compounds include solventless approaches, which are environmentally friendly and offer simplified chemistry handling. For example, new mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives were prepared via reactions of primary amines with specific chromene derivatives under mild conditions, underscoring the efficiency and eco-friendliness of the synthesis pathway (Z. Kibou, D. Villemin, J. Lohier, N. Cheikh, N. Bar, & N. Choukchou-Braham, 2016).

properties

IUPAC Name

methyl 2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-8-12(15(18)20-3)14-10-6-4-5-7-11(10)21-16(19)13(14)9(2)17-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINSWBQUEUXWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=N1)C)C(=O)OC)C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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